molecular formula C26H22N2O7 B11474239 1-phenyl-3-[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]quinazoline-2,4(1H,3H)-dione

1-phenyl-3-[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11474239
M. Wt: 474.5 g/mol
InChI Key: LRASYYINMMBIAX-UHFFFAOYSA-N
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Description

1-Phenyl-3-[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]quinazoline-2,4(1H,3H)-dione, or TMPQ, belongs to a class of compounds containing the trimethoxyphenyl (TMP) group . This functional group serves as a versatile pharmacophore in numerous potent agents, exhibiting diverse bioactivity effects . TMPQ’s molecular structure incorporates the TMP moiety, which plays a critical role in its biological properties.

Preparation Methods

Synthetic Routes::

  • TMPQ can be synthesized through various routes, including condensation reactions and cyclizations.
  • One common approach involves the reaction of appropriate precursors, such as quinazoline derivatives, with the benzofuran-4-yl aldehyde.
  • Detailed synthetic pathways and reaction conditions are available in the literature.
Industrial Production::
  • While TMPQ is not produced industrially on a large scale, its synthesis can be adapted for scaled-up production.
  • Researchers have explored efficient methods to obtain TMPQ in sufficient quantities for further studies.

Chemical Reactions Analysis

TMPQ undergoes several types of reactions:

    Oxidation: TMPQ can be oxidized under specific conditions, leading to the formation of various derivatives.

    Reduction: Reduction reactions modify the TMPQ core, affecting its bioactivity.

    Substitution: Substituents on the phenyl ring can be altered, influencing TMPQ’s properties.

    Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles are employed.

    Major Products: These reactions yield diverse derivatives with potential therapeutic applications.

Scientific Research Applications

TMPQ’s versatility extends to multiple fields:

    Anti-Cancer Effects: TMPQ inhibits tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β.

    Anti-Fungal and Anti-Bacterial Properties: Active against Helicobacter pylori and Mycobacterium tuberculosis.

    Antiviral Activity: Potential against AIDS, hepatitis C, and influenza viruses.

    Anti-Parasitic Agents: Effective against Leishmania, Malaria, and Trypanosoma.

    Other Properties: Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine effects.

Mechanism of Action

  • TMPQ’s precise mechanism involves interactions with specific molecular targets.
  • Further studies are needed to elucidate the pathways through which TMPQ exerts its effects.

Comparison with Similar Compounds

  • TMPQ’s uniqueness lies in its TMP group, which distinguishes it from related compounds.
  • Similar compounds include colchicine, podophyllotoxin, and trimetrexate.

Properties

Molecular Formula

C26H22N2O7

Molecular Weight

474.5 g/mol

IUPAC Name

1-phenyl-3-[(5,6,7-trimethoxy-3-oxo-1H-2-benzofuran-4-yl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N2O7/c1-32-21-17(20-18(14-35-25(20)30)22(33-2)23(21)34-3)13-27-24(29)16-11-7-8-12-19(16)28(26(27)31)15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3

InChI Key

LRASYYINMMBIAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1COC2=O)CN3C(=O)C4=CC=CC=C4N(C3=O)C5=CC=CC=C5)OC)OC

Origin of Product

United States

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